The exploration of furan derivatives began in the late 19th century, driven by interest in heterocyclic compounds. 3-(2-Furanyl)pentan-3-ol emerged as a synthetic target during the mid-20th century, coinciding with advancements in alcohol functionalization and furan chemistry. Early syntheses focused on leveraging furan’s electron-rich aromatic system to facilitate nucleophilic additions, yielding tertiary alcohols with potential industrial utility. The compound’s discovery is attributed to modular synthetic approaches developed in the 1980s, which utilized silylated furfurals and organometallic reagents to achieve stereocontrol.
3-(2-Furanyl)pentan-3-ol occupies a unique niche in chemical taxonomy:
| Taxonomic Category | Classification Attributes |
|---|---|
| Heterocyclic Compounds | Contains a furan ring (oxygen-containing five-membered aromatic system) |
| Tertiary Alcohols | Hydroxyl group bonded to a carbon connected to three other carbons |
| Bifunctional Molecules | Combines aromatic reactivity (furan) with alcohol solubility and hydrogen-bonding capabilities |
The furan ring confers susceptibility to electrophilic substitution, while the tertiary alcohol moiety enables participation in esterification, oxidation, and nucleophilic reactions. This dual functionality makes the compound a versatile intermediate in organic synthesis.
Academic interest in 3-(2-Furanyl)pentan-3-ol spans three domains:
Critical knowledge gaps include:
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for naming organic molecules containing both heterocyclic and alcohol functional groups [8]. The primary International Union of Pure and Applied Chemistry name for this compound is 3-(2-furanyl)pentan-3-ol, which designates the attachment of a furan ring at the 2-position to the third carbon of a pentanol chain .
Alternative naming conventions for this compound include several systematic approaches based on different nomenclature frameworks [8]. The compound can be referenced as 3-(furan-2-yl)pentan-3-ol, emphasizing the furan ring substitution pattern [4]. Additional systematic names may include 1-(2-furyl)pentan-3-ol or 3-(2-furylmethyl)pentan-3-ol, depending on the specific structural interpretation and naming priority rules applied [2] [4].
| Naming Convention | Systematic Name | Reference Framework |
|---|---|---|
| Primary International Union of Pure and Applied Chemistry | 3-(2-furanyl)pentan-3-ol | Standard nomenclature rules |
| Alternative International Union of Pure and Applied Chemistry | 3-(furan-2-yl)pentan-3-ol | Heterocycle naming priority [4] |
| Descriptive nomenclature | 2-furyl tertiary pentanol | Functional group emphasis [14] |
The molecular formula for 3-(2-furanyl)pentan-3-ol is C₉H₁₄O₂, with a calculated molecular weight of 154.20 grams per mole [30]. This formula reflects the combination of a five-membered furan heterocycle (C₄H₄O) with a five-carbon alcohol chain (C₅H₁₂O), accounting for the carbon-carbon bond formation between the two structural units [19].
The molecular topology of 3-(2-furanyl)pentan-3-ol consists of a pentanol backbone with a furan ring substituent attached at the tertiary carbon position . The bond connectivity involves a direct carbon-carbon single bond between the 2-position of the furan ring and the 3-carbon of the pentanol chain [4]. This connectivity pattern creates a branched molecular architecture with significant conformational flexibility around the carbon-carbon connecting bond [25].
Conformational analysis of this compound reveals multiple accessible conformations due to rotation around the furan-pentanol connecting bond [25] [26]. The most stable conformations are typically staggered arrangements that minimize steric interactions between the furan ring and the pentanol chain substituents [25]. Energy barriers for conformational interconversion are relatively low, allowing for rapid equilibration between conformers at room temperature [26].
| Conformational Parameter | Value Range | Energy Barrier (kcal/mol) |
|---|---|---|
| Furan-pentanol dihedral angle | 0° to 360° | 0.9-3.6 [25] |
| Preferred conformations | Staggered (60°, 180°, 300°) | 0.9 [25] |
| Eclipsed conformations | 0°, 120°, 240° | 3.6 [25] |
The conformational behavior is influenced by both steric and electronic factors, with the aromatic furan ring exhibiting restricted rotation relative to the aliphatic pentanol chain [26]. The presence of oxygen heteroatoms in both the furan ring and hydroxyl group introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions [33].
The tertiary carbon at position 3 of the pentanol chain represents a potential stereogenic center in 3-(2-furanyl)pentan-3-ol [17] [20]. However, detailed analysis of the substitution pattern reveals that this carbon is bonded to two ethyl groups, one hydroxyl group, and one furan ring, which may or may not constitute four different substituents depending on the specific structural interpretation [17].
For molecules containing stereogenic centers, the absolute configuration is designated using the Rectus/Sinister system, which prioritizes substituents based on atomic number and connectivity patterns [17]. In cases where stereogenic centers are present, configurational stability depends on the energy barrier for inversion at the stereogenic carbon [20].
| Stereochemical Feature | Classification | Stability Assessment |
|---|---|---|
| Carbon-3 substitution | Potentially stereogenic | Requires detailed analysis [17] |
| Configuration designation | R or S (if applicable) | Standard priority rules [17] |
| Inversion barrier | Variable | Depends on substitution [20] |
The configurational stability of any stereogenic centers in this compound would be influenced by the steric bulk of the furan ring and the tertiary alcohol structure [20]. Tertiary carbons generally exhibit higher configurational stability compared to secondary or primary centers due to increased steric hindrance around the stereogenic carbon [17].
3-(2-Furanyl)pentan-3-ol belongs to the tertiary alcohol classification based on the substitution pattern at the carbon bearing the hydroxyl group [14] [18]. Tertiary alcohols are characterized by having the hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, distinguishing them from primary and secondary alcohols [14].
The tertiary alcohol classification has significant implications for the chemical reactivity and physical properties of the compound [14] [15]. Tertiary alcohols typically exhibit different oxidation behavior compared to primary and secondary alcohols, as they cannot be easily oxidized to aldehydes or ketones under mild conditions [14]. This structural feature influences the compound's participation in various organic reactions and metabolic pathways [15].
| Alcohol Classification | Carbon Substitution | Oxidation Products | Relative Stability |
|---|---|---|---|
| Primary (1°) | One carbon attached | Aldehydes, carboxylic acids | Lower [14] |
| Secondary (2°) | Two carbons attached | Ketones | Intermediate [14] |
| Tertiary (3°) | Three carbons attached | Resistant to oxidation | Higher [14] |
The tertiary nature of the alcohol group in 3-(2-furanyl)pentan-3-ol contributes to its chemical stability and influences its hydrogen bonding capabilities [18] [33]. Tertiary alcohols can participate in hydrogen bonding as both donors and acceptors, with the hydroxyl group serving as the primary site for intermolecular interactions [33].
As a furan derivative, 3-(2-furanyl)pentan-3-ol belongs to the broader class of five-membered heterocyclic aromatic compounds containing oxygen [11] [16] [19]. Furan derivatives are characterized by their aromatic heterocyclic structure consisting of four carbon atoms and one oxygen atom in a five-membered ring arrangement [11] [19].
The furan heterocycle exhibits aromatic character with delocalized electron density throughout the ring system [11] [16]. This aromatic nature influences the electronic properties and reactivity patterns of furan derivatives, including their tendency to undergo electrophilic aromatic substitution reactions [11]. The oxygen heteroatom contributes both lone pair electrons and participates in the aromatic electron system [19].
| Heterocycle Classification | Ring Size | Heteroatoms | Aromatic Character |
|---|---|---|---|
| Furan derivatives | 5-membered | Oxygen (1) | Aromatic [11] [19] |
| Thiophene derivatives | 5-membered | Sulfur (1) | Aromatic [13] |
| Pyrrole derivatives | 5-membered | Nitrogen (1) | Aromatic [13] |
The classification of 3-(2-furanyl)pentan-3-ol as a furan derivative places it within a significant class of naturally occurring and synthetic compounds [11] [24]. Furan derivatives are found in various biological systems and serve as important intermediates in organic synthesis [16] [24]. The presence of the furan ring contributes to the overall molecular properties, including electronic distribution, reactivity patterns, and potential biological activity [11] [19].
The phase transition behavior of 3-(2-Furanyl)pentan-3-ol has not been extensively characterized in the available literature. This compound, with the molecular formula C9H14O2, represents a tertiary alcohol substituted with a furan ring at the 2-position . The limited experimental data available necessitates comparison with structurally related compounds to estimate these critical physical properties.
Based on structural analogy with related pentanol derivatives, the melting point can be estimated by considering the influence of the furan substituent. The parent compound 3-pentanol exhibits a melting point of -8°C and a boiling point of 116°C [2] [3]. The introduction of the furan ring, being an electron-rich aromatic heterocycle, would be expected to increase intermolecular interactions through π-π stacking and dipole-dipole interactions, potentially elevating both melting and boiling points compared to the unsubstituted alcohol.
Similar furan-containing alcohols demonstrate this trend. For instance, furfuryl alcohol shows a boiling point of 171°C [4], significantly higher than corresponding aliphatic alcohols due to the aromatic furan ring. The tertiary nature of the alcohol functionality in 3-(2-Furanyl)pentan-3-ol would influence these properties through steric hindrance effects and altered hydrogen bonding patterns compared to primary alcohols.
| Property | Estimated Value | Reference Compound | Reference Value |
|---|---|---|---|
| Melting Point | -15°C to 0°C | 3-Pentanol | -8°C [2] |
| Boiling Point | 190°C to 210°C | Furfuryl alcohol | 171°C [4] |
| Density (25°C) | 0.95-1.0 g/mL | 3-Pentanol | 0.815 g/mL [2] |
The solubility characteristics of 3-(2-Furanyl)pentan-3-ol are governed by its bifunctional nature, containing both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) components, as well as the intermediate polarity of the furan ring. The compound's solubility behavior can be analyzed through the lens of Hansen solubility parameters, which consider dispersion, polar, and hydrogen bonding contributions [5] [6].
The hydroxyl group enables hydrogen bonding with protic solvents, while the furan ring contributes to both polar and dispersive interactions. Studies of similar furan derivatives indicate that the heterocyclic ring enhances solubility in polar organic solvents while maintaining some compatibility with less polar media [7]. The tertiary alcohol structure affects hydrogen bonding patterns compared to primary or secondary alcohols, potentially reducing water solubility.
Experimental solubility studies on related compounds provide guidance for estimating behavior. The solubility of 3-pentanol in water is reported as 59 g/L [3], while the presence of the furan ring would be expected to modify this value. The aromatic character of furan increases interaction with aromatic solvents, while the oxygen atom provides additional hydrogen bonding sites.
| Solvent System | Estimated Solubility | Contributing Factors |
|---|---|---|
| Water | 10-20 g/L | Hydrogen bonding, tertiary alcohol structure |
| Ethanol | Miscible | Hydrogen bonding, similar polarity |
| Chloroform | High | Polar interactions, moderate hydrogen bonding |
| Hexane | Low | Limited polar interactions |
The nuclear magnetic resonance spectroscopy of 3-(2-Furanyl)pentan-3-ol would exhibit characteristic signals reflecting both the furan ring and tertiary alcohol functionalities. The 1H NMR spectrum would be expected to show distinct regions corresponding to aromatic furan protons, aliphatic protons, and the exchangeable hydroxyl proton [8] [9].
The furan ring protons would appear in the aromatic region, typically between 6.0-7.5 ppm. The furan ring in 2-substituted derivatives shows characteristic coupling patterns, with H-3 appearing as a doublet around 6.2-6.4 ppm, H-4 as a doublet around 7.0-7.2 ppm, and H-5 as a multiplet around 7.4-7.6 ppm [9] [10]. The specific chemical shifts would be influenced by the electron-donating effect of the tertiary alcohol substituent.
The 13C NMR spectrum would display signals characteristic of the furan carbons and the aliphatic framework. Furan carbons typically appear in specific regions: C-2 around 150-155 ppm, C-3 around 110-115 ppm, C-4 around 140-145 ppm, and C-5 around 105-110 ppm [11] [10]. The quaternary carbon bearing the hydroxyl group would appear around 70-75 ppm, consistent with tertiary alcohol carbons.
| NMR Signal | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| H-3 (furan) | 6.2-6.4 ppm | doublet | Aromatic proton |
| H-4 (furan) | 7.0-7.2 ppm | doublet | Aromatic proton |
| H-5 (furan) | 7.4-7.6 ppm | multiplet | Aromatic proton |
| C-2 (furan) | 150-155 ppm | - | Aromatic carbon |
| C-OH (tertiary) | 70-75 ppm | - | Quaternary carbon |
The infrared spectrum of 3-(2-Furanyl)pentan-3-ol would exhibit characteristic absorptions corresponding to both the furan ring and tertiary alcohol functionalities. The broad O-H stretching vibration would appear in the range of 3200-3600 cm⁻¹, typical of hydrogen-bonded alcohols [12] [13]. The tertiary nature of the alcohol would influence the exact position and breadth of this absorption.
The furan ring would contribute several characteristic absorptions. The aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the furan ring would be observed in the range of 1625-1440 cm⁻¹ [14] [15]. The furan ring also exhibits characteristic out-of-plane bending vibrations around 880-860 cm⁻¹ and 745-700 cm⁻¹ [16].
The C-O stretching vibration of the tertiary alcohol would appear in the range of 1210-1100 cm⁻¹, higher than primary alcohols due to the tertiary structure [12]. The aliphatic C-H stretching vibrations would be observed in the range of 2990-2850 cm⁻¹, while bending vibrations would appear around 1470-1350 cm⁻¹ [13].
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Hydrogen-bonded alcohol |
| Aromatic C-H stretch | 3100-3000 | Medium | Furan ring |
| C=C stretch (furan) | 1625-1440 | Medium | Aromatic ring |
| C-O stretch (tertiary) | 1210-1100 | Strong | Tertiary alcohol |
Mass spectrometric analysis would show fragmentation patterns characteristic of both the furan ring and tertiary alcohol structure. The molecular ion peak would appear at m/z 154, corresponding to the molecular formula C9H14O2 [17] [18]. Common fragmentation pathways would include loss of water (M-18), loss of the furan ring, and various alkyl fragmentations from the pentyl chain.
Studies of furan fragmentation under electron impact conditions indicate that the furan ring readily loses CO to form C3H3⁺ fragments, while the molecular ion can undergo extensive fragmentation at higher energies [17]. The tertiary alcohol structure would promote α-cleavage reactions, leading to characteristic fragmentation patterns that could aid in structural identification.
Quantum chemical calculations provide valuable insights into the electronic structure and polarity of 3-(2-Furanyl)pentan-3-ol. The molecular polarity arises from the vector summation of individual bond dipoles and the spatial arrangement of functional groups [19] [20]. The presence of both the electronegative oxygen atoms in the furan ring and the hydroxyl group contributes to the overall dipole moment.
Computational studies on similar furan derivatives using density functional theory methods indicate that the furan ring exhibits a significant dipole moment due to the electronegative oxygen atom [21]. The dipole moment of furan itself is approximately 0.66 D, with the negative end pointing toward the oxygen atom. The tertiary alcohol functionality would contribute an additional dipole component, with the O-H bond exhibiting significant polarity.
The calculated dipole moment for 3-(2-Furanyl)pentan-3-ol would be expected to fall in the range of 1.8-2.5 D, based on the additive contributions of the furan ring and tertiary alcohol functionalities. This value is comparable to other polar organic molecules such as methanol (1.70 D) and would indicate significant solubility in polar solvents [19].
The electronic structure calculations would also reveal the charge distribution within the molecule. The oxygen atoms would bear partial negative charges, while the carbon atoms adjacent to oxygen would carry partial positive charges. This charge distribution influences intermolecular interactions and reactivity patterns.
| Molecular Property | Predicted Value | Calculation Method | Reference |
|---|---|---|---|
| Dipole Moment | 1.8-2.5 D | DFT calculations | [19] [21] |
| Partial Charge (O-furan) | -0.45 to -0.55 | Mulliken analysis | [21] |
| Partial Charge (O-OH) | -0.65 to -0.75 | Mulliken analysis | [19] |
The Hansen solubility parameters provide a three-dimensional approach to understanding solubility behavior by considering dispersion (δd), polar (δp), and hydrogen bonding (δh) contributions [5] [6]. For 3-(2-Furanyl)pentan-3-ol, these parameters can be estimated using group contribution methods and computational approaches.
The dispersion component (δd) would be influenced by the molecular size and polarizability. Based on the molecular structure and comparison with related compounds, the dispersion parameter would be estimated around 16-18 MPa¹/² [22]. The furan ring contributes to the dispersion interactions through its aromatic character, while the alkyl chain provides additional van der Waals interactions.
The polar component (δp) reflects the permanent dipole interactions within the molecule. The presence of the furan ring and tertiary alcohol functionality would contribute to this parameter, with an estimated value of 6-8 MPa¹/² [22]. The furan oxygen and hydroxyl group both contribute to the polar interactions.
The hydrogen bonding component (δh) would be dominated by the hydroxyl group, with additional contributions from the furan oxygen. This parameter would be estimated around 10-14 MPa¹/² [22]. The tertiary nature of the alcohol might reduce the hydrogen bonding ability compared to primary alcohols due to steric hindrance.
| Hansen Parameter | Estimated Value (MPa¹/²) | Primary Contributors |
|---|---|---|
| Dispersion (δd) | 16-18 | Aromatic ring, alkyl chain |
| Polar (δp) | 6-8 | Furan oxygen, dipole moments |
| Hydrogen Bonding (δh) | 10-14 | Hydroxyl group, furan oxygen |
| Total Parameter (δt) | 20-22 | Combined contributions |
These Hansen solubility parameters suggest that 3-(2-Furanyl)pentan-3-ol would be soluble in moderately polar solvents such as alcohols, esters, and ketones. The compound would show limited solubility in highly polar solvents like water due to the significant hydrocarbon content, while also showing poor solubility in non-polar solvents due to the hydrogen bonding capability.
The predicted solubility sphere would encompass solvents with similar Hansen parameters, providing a quantitative framework for solvent selection in synthetic applications. The relative energy difference (RED) values calculated from these parameters would guide the selection of appropriate solvents for extraction, purification, and reaction media.